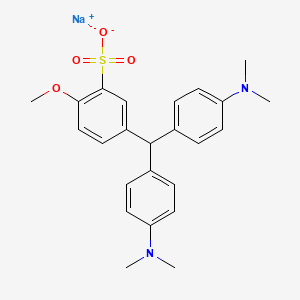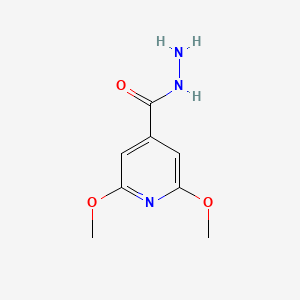![molecular formula C21H35NO3 B14742509 1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine CAS No. 856-12-2](/img/structure/B14742509.png)
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine is an organic compound with the molecular formula C20H33NO3 It is a complex molecule featuring a piperidine ring substituted with a long chain of ethoxy and phenoxy groups
Métodos De Preparación
The synthesis of 1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine involves multiple steps:
Starting Materials: The synthesis begins with 5-methyl-2-(propan-2-yl)phenol, which undergoes etherification with ethylene oxide to form 2-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethanol.
Formation of Intermediate: The intermediate is then reacted with piperidine under basic conditions to form the final product.
Reaction Conditions: Typical reaction conditions include the use of a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. The reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts.
Análisis De Reacciones Químicas
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenoxy groups to phenol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like halides or amines replace the ethoxy groups, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce phenol derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential as a bioactive molecule.
Industrial Applications: It may be used in the production of specialty chemicals and as a precursor for more complex organic compounds.
Mecanismo De Acción
The mechanism by which 1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, leading to its observed effects.
Binding Interactions: The phenoxy and ethoxy groups may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparación Con Compuestos Similares
1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine can be compared with similar compounds:
Similar Compounds: Compounds like 1-[2-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]pyrrolidine and 1-[2-(2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]morpholine share structural similarities.
Uniqueness: The presence of the piperidine ring and the specific arrangement of ethoxy and phenoxy groups make it unique, potentially offering distinct biological and chemical properties.
Comparison: Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it a valuable subject for further research.
Propiedades
Número CAS |
856-12-2 |
|---|---|
Fórmula molecular |
C21H35NO3 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
1-[2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethoxy]ethyl]piperidine |
InChI |
InChI=1S/C21H35NO3/c1-18(2)20-8-7-19(3)17-21(20)25-16-15-24-14-13-23-12-11-22-9-5-4-6-10-22/h7-8,17-18H,4-6,9-16H2,1-3H3 |
Clave InChI |
BNYQUKSIGBFQCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCCOCCOCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



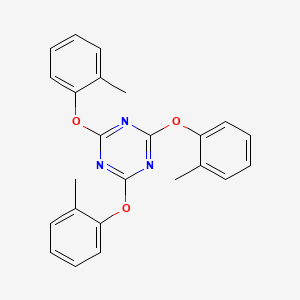
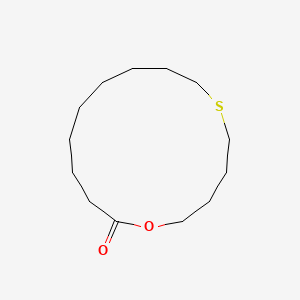
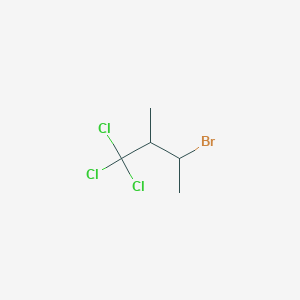
![(E,E)-N,N'-(1,3-Phenylene)bis[1-(furan-2-yl)methanimine]](/img/structure/B14742444.png)
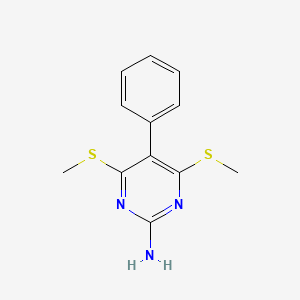



![N-[(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-ylidene]hydroxylamine](/img/structure/B14742468.png)
![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
